tert-butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate
Description
Properties
Molecular Formula |
C10H19N5O2 |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
tert-butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H19N5O2/c1-5-8-12-13-14-15(8)7-6-11-9(16)17-10(2,3)4/h5-7H2,1-4H3,(H,11,16) |
InChI Key |
HFQMHKPEMIUENA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=NN1CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate typically involves multiple steps, including the formation of the tetrazole ring and the subsequent attachment of the carbamate group. One common synthetic route starts with the preparation of 5-ethyltetrazole, which is then reacted with an appropriate ethylating agent to introduce the ethyl group. The resulting intermediate is then coupled with tert-butyl carbamate under suitable reaction conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of tetrazole oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound can be used to study the effects of carbamates on biological systems. It may also be used in the development of new pharmaceuticals .
Medicine: Its unique structure allows for the exploration of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The tetrazole ring may also play a role in binding to target molecules, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate can be contrasted with analogous carbamate derivatives bearing different heterocyclic or substituent groups. Below is a comparative analysis based on synthesis, physicochemical properties, and biological relevance:
Table 1: Comparative Analysis of this compound and Analogues
Key Differences and Trends
Heterocyclic Influence on Bioactivity :
- Tetrazole vs. Benzimidazolone/Benzoxazole : The 5-ethyltetrazole group enhances metabolic stability compared to benzimidazolone or benzoxazole derivatives, which are more prone to oxidative metabolism . However, benzimidazolone derivatives exhibit higher inhibitory potency against specific targets like 8-oxoguanine DNA glycosylase (OGG1) due to planar aromatic interactions .
- Thiazole vs. Pyrazole : Thiazole-containing carbamates (e.g., MFCD10698172) are favored in antimicrobial agents, whereas pyrazole derivatives are leveraged in kinase inhibitors due to their ability to mimic adenine in ATP-binding pockets .
Synthetic Yields and Practicality: tert-Butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate is synthesized in 77% yield via nitro-reduction and cyclization, while tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate is commercially available, reflecting differences in synthetic complexity .
Toxicity and Safety: Ethyl and vinyl carbamates are highly carcinogenic, but tert-butyl carbamates (including the 5-ethyltetrazole derivative) show reduced mutagenicity and carcinogenicity due to the steric bulk of the tert-butyl group, which impedes metabolic activation .
Biological Activity
tert-butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate is a synthetic compound with potential applications in medicinal chemistry due to its unique structural features, including a carbamate group and a tetrazole ring. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound is synthesized through a multi-step process that involves the formation of the tetrazole ring followed by the attachment of the tert-butyl carbamate group. The synthesis typically starts with 5-ethyltetrazole, which is reacted with an ethylating agent, followed by coupling with tert-butyl carbamate under controlled conditions.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The carbamate moiety can inhibit or activate various enzymes and receptors, while the tetrazole ring enhances binding affinity to target molecules. This dual functionality may contribute to its potential therapeutic effects.
Biological Activity
Research has demonstrated that this compound exhibits various biological activities, including:
- Enzyme Inhibition : It has been evaluated for its inhibitory effects on proteases, particularly in studies related to viral infections such as SARS-CoV. Inhibitory activity was assessed using fluorometric assays, where IC50 values were determined to gauge potency against specific proteases .
- Pharmacological Applications : Its structure allows for exploration in drug development, particularly in creating new therapeutic agents targeting specific diseases. The unique characteristics of the tetrazole ring provide a scaffold for designing inhibitors that can modulate biological pathways effectively .
Research Findings
Recent studies have highlighted the compound's potential in various applications:
Table 1: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Potent against SARS-CoV 3CL protease | |
| Anti-inflammatory | Potential based on structural analogs | |
| Mechanism of Action | Interaction with enzymes and receptors |
Table 2: Comparative Analysis of Related Compounds
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| This compound | Tetrazole ring enhances binding | High |
| tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate | Piperazine moiety | Moderate |
| tert-butyl N-[2-(methylamino)ethyl]carbamate | Methylamine group | Low |
Q & A
Q. What are the optimal reaction conditions for synthesizing tert-butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate?
Methodological Answer: The synthesis typically involves reacting 2-(5-ethyltetrazol-1-yl)ethylamine with tert-butyl chloroformate in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Key parameters include:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their inertness and ability to dissolve carbamate intermediates .
- Temperature: Room temperature (20–25°C) is generally sufficient to drive the reaction to completion within 4–6 hours .
- Workup: Neutralization with dilute HCl, followed by extraction with ethyl acetate and drying over anhydrous Na₂SO₄.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product in ~70–85% purity. Confirm identity using LC-MS and ¹H NMR .
Q. Which purification techniques are most effective for this compound?
Methodological Answer:
- Column Chromatography: Use silica gel (60–120 mesh) with a hexane:ethyl acetate (3:1 to 1:1) gradient. Monitor fractions via TLC (Rf ~0.4 in 1:1 hexane:EtOAc) .
- Recrystallization: Dissolve the crude product in hot ethanol, then cool to −20°C for 12 hours. Filter and dry under vacuum to obtain crystalline solid (mp 98–102°C) .
- LC-MS: Employ reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to verify purity (>95%) and detect side products like unreacted amine .
Q. What spectroscopic methods are recommended for characterizing its structure?
Methodological Answer:
- ¹H/¹³C NMR: Record in CDCl₃ or DMSO-d₆. Key signals include:
- tert-Butyl: δ 1.40 ppm (s, 9H).
- Tetrazole CH₂: δ 4.20–4.50 ppm (m, 2H).
- Ethyl group: δ 1.30 ppm (t, 3H) and 2.80 ppm (q, 2H) .
- HRMS: Expect [M+H]⁺ at m/z 284.1612 (C₁₁H₂₁N₅O₂). Discrepancies >5 ppm require reanalysis with internal calibration .
- IR: Confirm carbamate C=O stretch at ~1680–1700 cm⁻¹ .
Q. How should researchers handle this compound safely in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .
- Storage: Keep in airtight containers at 2–8°C, away from moisture and strong oxidizers. Shelf life: 12–18 months .
- Spill Management: Absorb with inert material (e.g., vermiculite), place in sealed containers, and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer: Contradictions often arise from solvent effects or impurities. To resolve:
- Reproduce Conditions: Repeat experiments using identical solvents and instruments (e.g., 500 MHz NMR vs. 300 MHz) .
- X-ray Crystallography: Use SHELX software for single-crystal analysis to unambiguously confirm bond lengths and angles .
- Cross-Validate: Compare HRMS data with computational predictions (e.g., Gaussian 16 at B3LYP/6-31G* level) .
Q. What strategies are employed to study its structure-activity relationships (SAR) in biological systems?
Methodological Answer:
- Analog Synthesis: Modify the tetrazole (e.g., 5-propyl or 5-phenyl substituents) and assess activity against cancer cell lines (e.g., MCF-7, IC₅₀ assays) .
- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Prioritize analogs with ΔG < −8 kcal/mol .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS at 0, 30, 60 minutes .
Q. What methods are used to determine its enantiomeric purity and configuration?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak IA column (hexane:isopropanol 90:10, 1 mL/min). Retention times: R-enantiomer 8.2 min, S-enantiomer 9.5 min .
- Circular Dichroism (CD): Compare experimental CD spectra (200–250 nm) with DFT-simulated spectra for absolute configuration assignment .
- Mosher’s Analysis: Derivatize with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride and analyze ¹H NMR shifts .
Q. How can computational modeling predict its reactivity and interactions?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites .
- MD Simulations: Run 100-ns trajectories in GROMACS to study binding stability with DNA gyrase (RMSD < 2.0 Å indicates stable complexes) .
- QSPR Models: Train on logP, polar surface area, and H-bond descriptors to predict solubility (RMSE < 0.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
